Mercaptomethyl phosphonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
CH3O3PS-2 |
|---|---|
Molecular Weight |
126.07 g/mol |
IUPAC Name |
phosphonatomethanethiol |
InChI |
InChI=1S/CH5O3PS/c2-5(3,4)1-6/h6H,1H2,(H2,2,3,4)/p-2 |
InChI Key |
MJZCELCYTRONIX-UHFFFAOYSA-L |
Canonical SMILES |
C(P(=O)([O-])[O-])S |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Phosphonate (B1237965) Group Transformations
Transformations of the phosphonate group in mercaptomethylphosphonate and its derivatives are crucial for creating a variety of compounds with tailored properties. These reactions primarily involve the conversion of phosphonate esters into other functional groups such as phosphonic acids or phosphonamidates.
The conversion of dialkyl mercaptomethylphosphonates into mercaptomethylphosphonic acid is a fundamental transformation. This is typically achieved through dealkylation reactions. One of the most effective and mild methods for this purpose is the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (BTMS) followed by solvolysis. nih.gov This two-step process first converts the dialkyl phosphonate into a more labile bis(trimethylsilyl) ester, which is then easily cleaved to the phosphonic acid. nih.gov
Another common method for the dealkylation of phosphonate esters is hydrolysis under strong acidic conditions, often by refluxing with concentrated hydrochloric acid. d-nb.info While effective, this method can be harsh and may not be suitable for substrates with acid-sensitive functional groups. d-nb.info
The phosphonate ester group can also be transformed into phosphonamidates. This can be achieved through a multi-step process that involves the monochlorination of a phosphonate monoester, followed by substitution with an amine. nih.gov A more direct approach involves the use of phosphonylaminium salts, which can react with amines to form phosphonamidates without the need for harsh reagents. nih.gov For these transformations to be successful with mercaptomethylphosphonate, the reactive thiol group would likely require a suitable protecting group to prevent side reactions.
The following table summarizes key transformations of the phosphonate group applicable to mercaptomethylphosphonate derivatives.
Table 1: Selected Phosphonate Group Transformations
| Starting Material | Reagents and Conditions | Product | Research Finding | Citation |
|---|---|---|---|---|
| Dialkyl Mercaptomethylphosphonate | 1. Bromotrimethylsilane (BTMS) 2. Methanol or Water | Mercaptomethylphosphonic Acid | The McKenna reaction provides a mild and efficient method for dealkylation to the corresponding phosphonic acid. nih.gov | nih.govd-nb.info |
| Dialkyl Mercaptomethylphosphonate | Concentrated HCl, reflux | Mercaptomethylphosphonic Acid | Acidic hydrolysis is a general method for converting phosphonate esters to phosphonic acids. d-nb.info | d-nb.info |
Chemical Reactivity and Reaction Mechanisms
Nucleophilic and Electrophilic Pathways
The dual functionality of mercaptomethyl phosphonate (B1237965) allows it to act as both a nucleophile and an electrophile under different reaction conditions. The phosphonate group can be a target for nucleophilic attack, while the mercapto group is a potent nucleophile.
Reactions Involving the Phosphonate Center
The phosphorus atom in the phosphonate group is electrophilic and can undergo nucleophilic substitution reactions. These reactions are fundamental to the synthesis of various phosphonate derivatives. The reactivity of the phosphonate center can be modulated by the choice of nucleophile and reaction conditions.
The phosphonate group can be a target for nucleophiles, leading to the displacement of leaving groups attached to the phosphorus atom. For instance, in the synthesis of mixed phosphonates, a common strategy involves the chemoselective activation of a dialkyl phosphonate with an agent like triflic anhydride, followed by substitution with various nucleophiles, including alcohols, amines, and thiols. d-nb.info While this is a general strategy for phosphonates, it highlights the susceptibility of the phosphorus center to nucleophilic attack.
In a process analogous to the SN2 reaction at a carbon center, nucleophilic attack on the phosphorus atom of a phosphonate derivative can proceed with inversion of stereochemical configuration. researchgate.net The reaction is thought to proceed through a pentacoordinate transition state or intermediate. researchgate.net Computational studies on related phosphonate systems suggest that the rate- and enantio-determining step is often the initial nucleophilic addition to the phosphorus atom. nih.gov
| Reaction Type | Nucleophile | General Product | Key Features |
| Nucleophilic Substitution | Alcohols, Amines, Thiols | Mixed Phosphonates, Phosphonamidates, Phosphonothioates | Activation of the phosphonate is often required. d-nb.info Can proceed with stereochemical inversion. researchgate.net |
| Hydrolysis | Water, Hydroxide | (Mercaptomethyl)phosphonic acid | Can be catalyzed by acid or base. mdpi.com |
Reactivity of the Mercapto Group
The sulfur atom of the mercapto group in mercaptomethyl phosphonate is strongly nucleophilic and readily participates in a variety of reactions, including alkylation, acylation, and addition to electrophilic double bonds.
The high nucleophilicity of the thiol group makes it a primary site for reactions with electrophiles. For example, diethyl [(methylthio)mercaptomethyl]phosphonate can be alkylated under phase transfer catalysis conditions to form unsymmetrical thioacetals. mdpi.com This reactivity is foundational for the synthesis of more complex derivatives. The mercapto group can also be involved in intramolecular reactions. For instance, the phosphonate carbanion generated from S-allyl sulfide (B99878) derivatives of this compound can undergo a researchgate.netvulcanchem.com sigmatropic shift. researchgate.netresearchgate.net
The mercapto group can also react with carbonyl compounds and participate in multicomponent reactions, such as the Kabachnik-Fields reaction, to generate diverse heterocyclic phosphonates. vulcanchem.combeilstein-journals.org
| Electrophile | Reaction Type | Product Type |
| Alkyl Halides | SN2 Alkylation | Thioethers mdpi.com |
| Acyl Halides | Acylation | Thioesters |
| Aldehydes/Ketones | Nucleophilic Addition | Hemithioacetals/Hemiketals |
| Michael Acceptors | Conjugate Addition | Thioether adducts |
Radical Reaction Pathways
This compound and its derivatives can participate in radical reactions. The presence of the sulfur atom can influence these pathways, and the phosphonate group can act as a radical trapping agent. tandfonline.com Thiyl radicals, which can be generated from the mercapto group, can participate in various radical processes, including addition to unsaturated systems. acs.org
Phosphonodithioformates, which are precursors to mercaptomethyl phosphonates, are known to be effective radical trapping agents. tandfonline.com This suggests that the sulfur-containing moiety plays a crucial role in mediating radical reactions. Radical reactions involving phosphonates can also be initiated by photoredox catalysis, leading to the formation of phosphoranyl radicals that can undergo further transformations. acs.org
Hydrolytic Stability and Degradation Mechanisms (Chemical)
The stability of this compound is a critical aspect of its chemistry, particularly in aqueous environments. The compound contains ester linkages in its dialkyl phosphonate form, which are susceptible to hydrolysis, and a carbon-phosphorus (C-P) bond, which is generally more resistant to cleavage.
The hydrolysis of phosphonate esters can occur under both acidic and basic conditions, typically proceeding in a stepwise manner to first yield the monoester and then the phosphonic acid. mdpi.com The rate of hydrolysis is influenced by factors such as pH and the nature of the alkyl groups on the phosphonate ester. mdpi.com Simple dialkyl esters of phosphonates are often reported to be relatively stable in mammalian systems. nih.gov
The degradation of phosphonates can also be influenced by the presence of metal ions and by photo-oxidation processes. For example, the photo-degradation of some phosphonates is accelerated in the presence of Fe(III). ijset.in
C-P Bond Cleavage Studies (Chemical)
The carbon-phosphorus (C-P) bond is known for its high stability and resistance to chemical hydrolysis, thermal decomposition, and photolysis. unm.edu However, under certain conditions, cleavage of this bond can occur.
In some α-substituted phosphonates, the C-P bond can be cleaved under mild conditions when reacted with nucleophiles. mdpi.com Theoretical studies on the acid-catalyzed C-P bond cleavage of a model α-aminophosphonate suggest a multi-step process involving protonation, C-P bond cleavage, and subsequent hydrolysis. nih.gov The presence of an electron-withdrawing group, such as a carbonyl, adjacent to the phosphorus atom can facilitate C-P bond cleavage. nih.gov Enzymatic pathways for C-P bond cleavage are known in microorganisms and often involve radical-based mechanisms or hydrolytic cleavage of activated substrates. unm.edunih.govresearchgate.net
Stereochemical Considerations in Reactivity
The phosphorus atom in this compound can be a stereocenter if the two ester groups are different, or if it is part of a chiral cyclic system. The reactions involving this chiral center can proceed with specific stereochemical outcomes.
Asymmetric synthesis of α-sulfanylphosphonates has been achieved with high diastereoselectivity using a chiral dimenthylphosphonyl ester group and a carbanionic researchgate.netvulcanchem.com-sigmatropic rearrangement. researchgate.net The absolute configuration of the newly formed chiral center can be determined through chemical conversions. researchgate.net
Nucleophilic substitution at a chiral P(V) center in phosphonates can proceed with inversion of configuration, akin to an SN2 reaction. researchgate.net The stereochemical outcome can be controlled by the choice of reagents and reaction conditions. For example, the stereochemical outcome of the oxidative coupling of H-phosphonate diesters with amines can be directed to produce either inversion or retention of configuration at the phosphorus center. researchgate.net The development of catalytic enantioselective methods for the synthesis of C-chiral phosphonates is an active area of research, with organocatalysis and metal complex catalysis being prominent approaches. mdpi.comunl.pt
| Reaction | Stereochemical Outcome | Methodology |
| researchgate.netvulcanchem.com-Sigmatropic Rearrangement | High Diastereoselectivity (up to 88%) | Use of chiral phosphonyl esters researchgate.net |
| Nucleophilic Substitution at P(V) | Inversion of Configuration | SN2-like mechanism researchgate.net |
| Asymmetric Hydrophosphonylation | High Enantioselectivity | Chiral catalysts (e.g., cinchona alkaloids) unl.pt |
| Asymmetric Addition to Imines | High Diastereoselectivity | Use of chiral auxiliaries nih.gov |
Catalysis and Ligand Design
Mercaptomethyl Phosphonate (B1237965) as a Catalyst
While mercaptomethyl phosphonate itself is not typically employed as a direct catalyst, its derivatives and the broader class of metal phosphonates serve as effective heterogeneous catalysts for various organic reactions. mdpi.comrsc.org Metal phosphonate materials, which are inorganic-organic hybrid polymers, are of particular interest due to their structural diversity and stability. mdpi.com These materials can be tailored for specific catalytic applications by modifying the organic phosphonate ligand. researchgate.netmdpi.com For instance, the introduction of functional groups can enhance catalytic activity. researchgate.net
Metal phosphonate networks have demonstrated efficacy in promoting chemical transformations. For example, a cobalt-phosphonate network has been shown to be an efficient catalyst for the conversion of CO2 into cyclic carbonates with high conversion rates and selectivity under mild, solvent-free conditions. rsc.org The catalytic activity in such systems is often attributed to the presence of both Lewis and Brønsted acid sites within the material's structure. rsc.org Similarly, zirconium phosphates and phosphonates are recognized as promising solid acid catalysts due to their tunable acidity, stability, and water tolerance. mdpi.com
The catalytic performance of these materials is influenced by factors such as surface acidity, textural properties, and the hydrophobic/hydrophilic balance of the catalyst surface. mdpi.com Although specific data on the catalytic use of this compound is limited, the principles governing metal phosphonate catalysis suggest its potential in reactions where dual acidic functionalities or specific metal-ligand interactions are beneficial.
Ligand Design for Metal Complexation and Catalysis
The design of ligands is a cornerstone of transition metal catalysis, as the ligand sphere around a metal center dictates its reactivity and selectivity. nih.gov Phosphonate-containing ligands are known for their strong affinity for metal ions, leading to the formation of stable complexes. scispace.com The phosphonate group can adopt various coordination modes, acting as a bridge between multiple metal centers, which contributes to the formation of diverse and robust architectures like coordination polymers. scispace.com
The presence of the mercaptomethyl group alongside the phosphonate introduces a soft donor atom (sulfur) in addition to the hard oxygen donors of the phosphonate. This "hard-soft" ligand character can lead to unique coordination properties and potentially selective binding of metal ions.
Phosphonic acids are well-established as effective chelating agents that bind strongly to a variety of metal ions, a property that is useful in applications such as water softening and the inhibition of scale formation. The introduction of an amine group into a phosphonate molecule, for example, enhances its metal-binding capabilities.
The phosphonate group itself is a versatile coordinating moiety. It can be mono- or di-deprotonated and exhibits a high affinity for metal ions, forming stable coordination bonds. researchgate.net This leads to a rich coordination chemistry, with phosphonate ligands capable of bridging multiple metal centers and forming extended one-, two-, or three-dimensional networks. scispace.com The coordination behavior is sensitive to factors such as pH, which can influence the protonation state of the phosphonate and thus its coordination mode. scispace.com
In complexes with N-(phosphonomethyl)iminodiacetic acid, which contains both phosphonate and carboxylate groups, the phosphonate group's participation in coordination can be pH-dependent. At lower pH, the carboxylate groups may be preferentially involved in binding to a metal like Rhenium, while at higher pH, the deprotonated phosphonate group also coordinates. researchgate.net The coordination of the phosphonate group can be identified by a characteristic downfield shift in its ³¹P NMR signal. researchgate.net
The stability of metal complexes with phosphonate-containing ligands often follows the Irving-Williams series. researchgate.net For ligands containing a cyclam ring with a methylphosphonate (B1257008) pendant arm, the copper(II) complex is exceptionally stable, showing high selectivity over other divalent metal ions like zinc(II). researchgate.net
Table 1: Stability Constants of Metal Complexes with H₂te1P *
| Metal Ion | log βML |
| Cu(II) | 27.34 |
| Zn(II) | 21.03 |
| Ni(II) | 20.33 |
| Co(II) | 16.51 |
| Cd(II) | 17.5 |
| Pb(II) | 19.3 |
| Ca(II) | 7.91 |
| Mg(II) | 6.54 |
| Sr(II) | 6.84 |
| Ba(II) | 6.25 |
*Data for the ligand [(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phosphonic acid (H₂te1P), illustrating the high stability of the Cu(II) complex. researchgate.net
Metal-phosphonate materials have been successfully employed as heterogeneous catalysts in a variety of organic transformations. researchgate.netmdpi.com For example, zirconium phosphates have been used in the dehydration of carbohydrates like fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (5-HMF). mdpi.com A mesoporous zirconium phosphate (B84403) catalyst demonstrated high yields for this reaction and could be recycled multiple times with minimal loss of activity. mdpi.com
A copper-phosphonate network has been shown to be a high-performance heterogeneous catalyst for the cycloaddition of CO₂ to epoxides and for the alcoholysis of epoxides under ambient conditions. orgsyn.org This catalyst was recyclable for at least three cycles without a significant drop in its catalytic activity. orgsyn.org
While specific applications of this compound in this context are not widely reported, a related transformation involves the synthesis of diethyl [(methylthio)mercaptomethyl]phosphonate. This compound can be generated from diethyl (methylthiomethyl)phosphonate via treatment with butyllithium (B86547) and elemental sulfur, followed by alkylation under phase transfer catalysis conditions. mdpi.com This demonstrates the utility of the this compound scaffold in further synthetic modifications.
Table 2: Catalytic Dehydration of Fructose to 5-HMF using Zirconium Phosphate Catalysts
| Catalyst | Reaction Medium | Temperature (°C) | Fructose Conversion (%) | 5-HMF Yield (%) | Reference |
| Mesoporous ZrP | Water/Diglyme (3:1), NaCl | 150 | - | 80 | mdpi.com |
| Mesoporous ZrP (P/Zr=0.75) | DMSO | 120 | - | High | mdpi.com |
Coordination Chemistry and Chelation Properties
Asymmetric Catalysis with Phosphonate-Containing Chiral Auxiliaries
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. mdpi.com Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. mdpi.com Phosphonate-containing compounds have been developed as effective chiral auxiliaries and ligands for a range of asymmetric transformations. mdpi.com
For instance, chiral N-phosphonyl imines have been used for the asymmetric synthesis of α-amino phosphonates with excellent yields and diastereoselectivities. researchgate.net The choice of base and the substituents on the chiral auxiliary were found to be crucial for achieving high levels of asymmetric induction. researchgate.net In another example, a chiral aziridine (B145994) phosphine (B1218219) oxide, in the presence of a copper(II) source, was an efficient catalyst for the asymmetric Henry reaction, affording chiral β-nitroalcohols in high yields and with excellent enantiomeric excess. chemrxiv.org
The first asymmetric synthesis of an α-sulfanylphosphonate was achieved with a diastereoselectivity of up to 88% using a chiral dimenthylphosphonyl ester group as the auxiliary in a carbanionic researchgate.netscispace.com-sigmatropic rearrangement. researchgate.net This work highlights the potential for creating chiral centers adjacent to both sulfur and phosphorus.
While the use of chiral auxiliaries derived specifically from this compound is not extensively documented, the principles established with other chiral phosphonates suggest that such derivatives could be valuable tools in asymmetric synthesis. The development of catalytic, enantioselective methods for preparing versatile stereogenic P(V) building blocks is an active area of research, offering an alternative to the use of stoichiometric chiral auxiliaries.
Table 3: Asymmetric Henry Reaction Catalyzed by a Cu(II)-Chiral Aziridine Phosphine Oxide Complex
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 89 | 96 |
| 4-Chlorobenzaldehyde | 92 | 95 |
| 4-Bromobenzaldehyde | 95 | 95 |
| 4-Fluorobenzaldehyde | 90 | 96 |
| 4-Nitrobenzaldehyde | 98 | 92 |
| 2-Chlorobenzaldehyde | 85 | 90 |
| Naphthaldehyde | 88 | 94 |
*Selected data showing the effectiveness of a chiral organophosphorus catalyst in the asymmetric nitroaldol (Henry) reaction. chemrxiv.org
Materials Science and Engineering Applications
Polymer and Surface Science Applications
The dual chemical handles of mercaptomethyl phosphonate (B1237965) make it a valuable compound in both the synthesis of functional polymers and the modification of material surfaces.
Polymers containing phosphonate groups are of significant interest for applications ranging from flame retardants to biomaterials that can bind to bone. nih.govacs.org The synthesis of these polymers can be achieved through various methods, including the polymerization of phosphonate-containing monomers or the post-polymerization modification of existing polymers.
Several polymerization techniques have been employed to create well-defined phosphonate-containing polymers. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization method, has been successfully used to synthesize polymers with phosphate (B84403), phosphonate, and phosphonic acid groups. google.com This technique allows for precise control over molecular weight and the creation of complex architectures like branched polymers without the gelation issues common in conventional radical polymerizations. google.com For instance, amino-bis-phosphonate containing polymers have been prepared via RAFT, showcasing the versatility of this method for incorporating phosphonate functionalities. google.com
Another significant approach is the organocatalyzed ring-opening polymerization (ROP) of phosphonate-based cyclic monomers. This method has been used to synthesize well-defined phosphonate-functionalized polycarbonates with low dispersity (Đ = 1.22). nih.gov Copolymerization can also be performed to create a variety of polycarbonate structures containing phosphonate groups. nih.gov Furthermore, a combination of ROP and post-modification reactions provides an alternative route to these functional polymers. nih.gov While these examples focus on the broader class of phosphonate polymers, the inclusion of a mercaptomethyl phosphonate monomer would impart additional functionality, enabling subsequent reactions like thiol-ene click chemistry, which is useful for crosslinking or surface grafting. grafiati.com
The synthesis of phosphonated polyphosphazenes represents another route, where phosphonate groups are attached to a polyphosphazene backbone, creating polymers with potential applications in bone tissue engineering due to their ability to bind to hydroxyapatite. acs.org
Table 1: Examples of Phosphonate-Containing Polymer Synthesis Methods
| Polymerization Method | Monomer/Precursor Type | Resulting Polymer | Key Features | Source(s) |
|---|---|---|---|---|
| RAFT Polymerization | Amino-bis-phosphonate monomers | Poly(amino-bis-phosphonates) | Controlled molecular weight, branched structures | google.com |
| Ring-Opening Polymerization (ROP) | Phosphonate-based cyclic monomers | Phosphonate-functionalized polycarbonates | Low dispersity (Đ = 1.22), various structures via copolymerization | nih.gov |
| Free-Radical Polymerization | Dialkyl(methacryloyloxyalkyl)phosphonates | Co- and terpolymers with PEG methacrylate | Polymers for stable surface adlayers | nih.gov |
| Anionic Polymerization | Dialkyl vinyl phosphonate | Poly(vinylphosphonic acid) after hydrolysis | Produces high molecular weight polymers | mdpi.com |
| Thiol-Ene Click Chemistry | Tricardanolic phosphite (B83602) and di(mercaptomethyl) benzophenone | P- and S-containing UV-cured resin | Bio-based, potential flame-retardant material | grafiati.com |
The phosphonate group is an excellent anchor for modifying the surfaces of a wide variety of metal oxides. researchgate.net This has led to its extensive use in creating self-assembled monolayers (SAMs) that alter the physicochemical properties of substrates. Phosphonate-based SAMs are known to form stable, well-ordered layers on materials such as aluminum oxide (Al₂O₃), titanium oxide (TiO₂), zirconium oxide (ZrO₂), and silicon oxide (SiO₂). aip.orgdojindo.comethz.ch
The formation of these monolayers relies on the chemisorption of the phosphonic acid headgroup onto the hydroxylated oxide surface. aip.org The process typically involves a condensation reaction between the P-OH groups of the phosphonic acid and the M-OH groups on the metal oxide surface, forming strong, covalent M-O-P bonds. researchgate.netaip.org This robust linkage results in adlayers with enhanced stability over a wide pH range compared to other surface modification chemistries like silanization. nih.govaip.org
The functional tail group of the phosphonate molecule dictates the new surface properties. In the case of this compound, the terminal thiol group (-SH) provides a reactive site for further functionalization. For example, it can be used to attach biomolecules, nanoparticles, or polymer layers through thiol-ene or thiol-gold chemistry. This dual-mode attachment—covalent bonding to the oxide via the phosphonate and covalent capture of other species via the thiol—is highly advantageous.
The modification of surfaces with phosphonate SAMs has been shown to control properties such as wettability, corrosion resistance, and biocompatibility. researchgate.netacs.org For instance, the functionalization of titanium oxide surfaces with poly(alkyl-phosphonate) adlayers has been shown to confer excellent resistance to non-specific protein adsorption from human serum. nih.gov Similarly, SAMs of organophosphonates on silicon carbide (SiC) have been demonstrated to modulate the material's work function and electron affinity. aip.org
Table 2: Substrates Modified by Phosphonate-Based Self-Assembled Monolayers (SAMs)
| Substrate Material | Type of Phosphonate | Purpose of Modification | Characterization Techniques | Source(s) |
|---|---|---|---|---|
| Aluminum Oxide (Al/Si) | Perfluorodecylphosphonic acid (PFDP), Decylphosphonic acid (DP) | Characterize surface chemical composition and nanotribological properties | XPS, Contact Angle, AFM, FFM | aip.org |
| Titanium Oxide (TiO₂) | Poly(alkyl-phosphonates) with PEG side chains | Improve stability and resistance to protein adsorption | VASE, XPS | nih.gov |
| Zinc Oxide (ZnO) | Fluorinated alkyl and aromatic phosphonates | Tailor work function for hybrid electronic devices | XPS, NEXAFS | researchgate.net |
| Silicon Carbide (6H-SiC) | Organophosphonates | Modulate work function and electron affinity | Contact Angle, AFM, XPS, FTIR | aip.org |
| Nitinol (NiTi Alloy) | Phosphonate monolayers | Control corrosion | - | dojindo.com |
Phosphonate-Based Polymer Synthesis
Metal Ion Interaction and Sequestration in Materials
The phosphonate group's high affinity for metal ions makes it a powerful ligand for designing materials capable of metal ion sequestration. researchgate.netmdpi.com This property is exploited in applications such as water purification, resource recovery, and the creation of functional metal-organic frameworks (MOFs). nih.govfrontiersin.org
Phosphonate-functionalized polymers have proven effective for the removal of specific metal ions from aqueous solutions. For example, a polymer synthesized from diethylallylphosphonate and poly(methylhydro)siloxane was used to sequester strontium (Sr(II)), a fission product from nuclear power plants. ias.ac.in Batch adsorption studies showed that the polymer was effective in removing Sr(II), with the binding confirmed by energy-dispersive X-ray spectroscopy. ias.ac.in The efficiency of such sequestration processes is often dependent on parameters like pH, adsorbent dosage, and contact time. ias.ac.in
Metal phosphonates, a class of inorganic-organic hybrid materials, are formed by coordinating phosphonate ligands to metal ions, creating extended structures. researchgate.net These materials have applications in ion exchange and intercalation chemistry. researchgate.net The strong interaction between phosphonate moieties and metal ions can be tuned to create porous coordination networks with high stability and specific surface interactions, making them suitable for the sorption of metal ions. uantwerpen.be
The introduction of phosphonate functionalities into highly stable Zr(IV)-based MOFs, such as UiO-66, has been shown to enhance their ability to capture metal ions selectively. rsc.org For instance, appending phosphonoacetic acid to UiO-66-NH₂ created a material with a high affinity for rare-earth elements (REEs). rsc.org The presence of defect sites within the MOF structure was also found to be crucial, acting as important binding sites for the metal ions. rsc.org The chelating nature of the phosphonate group, which can form multiple bonds to a single metal ion, is key to this high affinity and selectivity. ias.ac.in
Quantum chemical calculations have confirmed the strong binding between phosphonate ligands and various metal ions, including Ni²⁺, Cu²⁺, Al³⁺, and Fe³⁺. mdpi.com These studies indicate that the interaction between phosphorus oxide ligands and metal cations is among the strongest, providing a theoretical basis for designing new chelating agents for industrial applications, such as removing metal ion contamination in semiconductor manufacturing. mdpi.com
Table 3: Metal Ion Sequestration using Phosphonate-Functionalized Materials
| Material | Target Metal Ion(s) | Key Findings | Application | Source(s) |
|---|---|---|---|---|
| Diethyl[3-(methoxydimethylsilyl)propyl]phosphonate (DMPP) polymer | Strontium (Sr(II)) | Effective removal from aqueous solution; binding confirmed by EDX/SEM. | Nuclear waste remediation | ias.ac.in |
| Zr-MOF (UiO-66) functionalized with phosphonoacetic acid | Rare-Earth Elements (Nd³⁺, Lu³⁺) | High selectivity for REEs over transition metals (Co²⁺, Ni²⁺); defect sites enhance adsorption. | Selective metal recovery | rsc.org |
| L-cysteine methyl ester modified glassy carbon powder | Copper (Cu(II)) | High efficiency in removing mM and trace concentrations of Cu(II) from water. | Water purification | psu.edu |
| Titania-phosphonate hybrid porous materials | Heavy metal ions | Possess photocatalytic activity and adsorption capability for heavy metals. | Water treatment | uantwerpen.be |
Nanofabrication and Assembly Paradigms
The principles of self-assembly, central to creating ordered nanostructures, are well-served by molecules like this compound. The phosphonate group provides a robust anchor to oxide surfaces, while the thiol group can direct assembly on noble metal surfaces like gold or participate in subsequent fabrication steps.
The use of phosphonic acids to form self-assembled monolayers (SAMs) is a cornerstone of surface-based nanofabrication. acs.org These SAMs can act as ultrathin resist layers in lithography or as templates for the controlled deposition of other materials. The ability of organophosphonates to form well-defined and stable films on oxide surfaces is particularly valuable for building electronic thin-film devices. acs.org
While direct studies on this compound in nanofabrication are not abundant, the behavior of related molecules provides strong insight. For example, the multidentate thiol molecule 1,1,1-tris(mercaptomethyl)heptadecane (TMMH) has been studied for its self-assembly and nanofabrication on Au(111) surfaces. grafiati.com Techniques such as nanografting and nanoshaving, performed with atomic force microscopy (AFM), were used to create nanopatterns of TMMH within a matrix of n-alkanethiol SAMs. grafiati.com The study revealed that multidentate thiols have a more complex assembly pathway than their monothiol counterparts, involving sequential bond formation with the gold substrate. grafiati.com A similar paradigm can be envisioned for this compound on a gold surface, where the thiol provides the anchoring point.
On an oxide surface, the paradigm would be reversed. The phosphonate group would anchor the molecule, presenting a surface of thiol groups. These thiol-terminated surfaces could then be patterned, for example, by selectively binding gold nanoparticles or by using them as a platform for further molecular assembly. This "bottom-up" approach, where molecular components spontaneously organize into ordered structures, is fundamental to modern nanofabrication. slideshare.net The ability to form dense, stable monolayers makes phosphonates, and by extension this compound, valuable tools in the nano-architectonics toolbox for creating functional surfaces and devices. dojindo.comresearchgate.net
Table 4: Mentioned Chemical Compounds
| Compound Name | Formula/Abbreviation |
|---|---|
| This compound | - |
| 1,1,1-tris(mercaptomethyl)heptadecane | TMMH |
| Aluminum Oxide | Al₂O₃ |
| Decylphosphonic acid | DP |
| Diethyl[3-(methoxydimethylsilyl)propyl]phosphonate | DMPP |
| Diethylallylphosphonate | - |
| n-alkanethiol | - |
| Perfluorodecylphosphonic acid | PFDP |
| Phosphonoacetic acid | PAA |
| Poly(methylhydro)siloxane | - |
| Silicon Carbide | SiC |
| Silicon Oxide | SiO₂ |
| Strontium | Sr(II) |
| Titanium Oxide | TiO₂ |
| Tricardanolic phosphite | - |
Biological Interactions and Molecular Recognition
Enzyme-Substrate and Enzyme-Inhibitor Interactions
Phosphonates, as a class of compounds, are widely recognized for their ability to act as stable mimics of natural phosphates. researchgate.net Their inherent resistance to chemical and enzymatic hydrolysis, due to the stable carbon-phosphorus (C-P) bond, makes them ideal candidates for designing enzyme inhibitors. researchgate.netnih.gov
Mercaptomethylphosphonic acid (MMP) has been identified as a competitive inhibitor of enzymes such as E. coli alkaline phosphatase. nih.gov Phosphonates and their derivatives are frequently designed as non-hydrolyzable mimics of phosphate-containing substrates, allowing them to bind to the active sites of phosphatases and inhibit their function. researchgate.netfrontiersin.org This mimicry is a key strategy in the development of inhibitors for a range of phosphatases, including protein tyrosine phosphatases (PTPs), which are crucial in cellular signaling pathways. researchgate.netresearchgate.net The design of such inhibitors often involves creating molecules that are isosteric and isopolar with the natural phosphate (B84403) group to ensure effective binding and modulation of enzyme activity. unipd.it
High-resolution X-ray crystallography has been instrumental in elucidating the binding modes of phosphonate (B1237965) inhibitors, including mercaptomethylphosphonic acid (MMP), to alkaline phosphatase. nih.gov These studies reveal that different phosphonate compounds can adopt distinct binding orientations within the enzyme's active site. nih.gov
In a notable study, the crystal structure of E. coli alkaline phosphatase in complex with MMP showed that the phosphonate moiety of MMP is directed toward the solvent, in contrast to another inhibitor, phosphonoacetic acid (PAA), whose phosphinyl group coordinates directly with the active site's zinc ions in a manner similar to the natural substrate. nih.gov This difference in binding mode likely accounts for the observed variation in their binding constants. nih.gov Computational docking studies are also employed to understand and predict the binding modes of phosphonate inhibitors with various phosphatases, aiding in the rational design of more potent and selective inhibitors. researchgate.nettandfonline.com
Table 1: Comparison of Binding Characteristics of Phosphonate Inhibitors with E. coli Alkaline Phosphatase nih.gov
| Inhibitor | Dissociation Constant (Kd) | Binding Orientation of Phosphonate/Phosphinyl Group |
| Mercaptomethylphosphonic acid (MMP) | 0.6 mM | Directed toward solvent |
| Phosphonoacetic acid (PAA) | 5.5 mM | Coordinates to active site zinc ions |
The design of transition state analogs (TSAs) is a powerful strategy for creating potent enzyme inhibitors. researchgate.netcinz.nzrsc.org Enzymes function by binding more tightly to the high-energy transition state of a reaction than to the ground-state substrate. researchgate.net Phosphonates are excellent candidates for TSAs of phosphoryl transfer reactions because their tetrahedral geometry can mimic the trigonal bipyramidal transition state of phosphate ester hydrolysis. researchgate.netyoutube.comnih.gov
Mercaptomethyl phosphonate and related compounds can be designed to act as mimics of these tetrahedral transition states. researchgate.netarchive.org By resembling the geometry and charge distribution of the transition state, these analogs can bind with very high affinity to the enzyme's active site, leading to potent inhibition. nih.govnih.gov The development of TSAs has been successfully applied to various enzymes, including phosphatases and proteases, leading to the discovery of powerful inhibitors. nih.govosti.govchemrxiv.org
Binding Modes and Structural Biology of Enzyme Complexes
Molecular Interactions with Biological Structures
The interaction of phosphonates with other biological structures, such as cellular membranes and nucleic acids, is a critical area of research, particularly for therapeutic applications.
A significant challenge for the biological activity of phosphonates, including this compound, is their typically poor permeability across cell membranes. unipd.itnih.gov At physiological pH, the phosphonate group is negatively charged, which hinders its ability to passively diffuse through the lipid-rich membranes of cells. unipd.itnih.gov
Studies on various phosphonate-containing molecules have shown that their cellular uptake is often limited. frontiersin.orgresearchgate.net For instance, the uptake of the antiviral phosphonate analog HPMPC into Vero cells is thought to occur via fluid-phase endocytosis, a process that is less efficient than passive diffusion. nih.gov To overcome this limitation, a common strategy is the development of prodrugs. nih.govnih.gov These are modified versions of the phosphonate where the negative charges are masked by cleavable groups, enhancing lipid solubility and cell membrane permeation. unipd.itresearchgate.net Once inside the cell, these promoieties are cleaved, releasing the active phosphonate compound. unipd.it Research into the membrane permeation of various aminophosphonates has shown that factors like water composition and ionic strength can influence their rejection by nanofiltration and reverse osmosis membranes, highlighting the complexity of their transport across barriers. mdpi.com
The chemical modification of oligonucleotides with molecules like phosphonates is a burgeoning field in therapeutic and diagnostic research. Introducing modifications to the phosphate backbone of nucleic acids can enhance their stability against nuclease degradation and improve their binding affinity to target sequences. acs.orgnih.gov
While specific research on the direct conjugation of this compound to nucleic acids is not extensively documented, the principles of oligonucleotide modification provide a clear framework for its potential application. Reactive groups, such as thiols (as in this compound), can be incorporated into oligonucleotides to allow for conjugation with other molecules like fluorophores or lipids. nih.govthermofisher.com The synthesis of oligonucleotides containing modified phosphonate linkages, such as ethynylphosphonate or α-hydroxybenzylphosphonate, has been successfully demonstrated. acs.orgtandfonline.com These modifications can confer desirable properties, including increased resistance to exonucleases and the ability to form stable duplexes with target DNA and RNA strands. acs.org The development of methods for conjugating proteins to peptide nucleic acids (PNAs), which have a neutral backbone, further illustrates the diverse strategies being explored for creating functional nucleic acid conjugates. biorxiv.org
Membrane Interactions and Permeation Studies
Mechanistic Studies of Biological Activity (Molecular Level)
The biological activity of this compound at the molecular level has been elucidated through detailed structural and kinetic studies, particularly its interaction with metalloenzymes. Research has focused on its role as a competitive inhibitor, providing insights into its mode of binding and the specific molecular interactions that govern its inhibitory potential.
A significant study involves the high-resolution crystal structures of Escherichia coli alkaline phosphatase (AP) in complex with mercaptomethylphosphonic acid (MMP), the protonated form of this compound. rcsb.org Alkaline phosphatase is a zinc-containing enzyme that catalyzes the hydrolysis of phosphate monoesters. This research provides a clear view of how this compound interacts with the active site of this enzyme.
Crystallographic analysis revealed that mercaptomethylphosphonic acid is a competitive inhibitor of alkaline phosphatase. rcsb.org However, its binding mode is distinct when compared to other phosphonate inhibitors like phosphonoacetic acid (PAA). While the phosphinyl group of PAA coordinates directly with the zinc ions in the active site, mimicking the binding of the natural substrate, this compound adopts an alternative orientation. rcsb.org In the AP-MMP complex, the phosphonate moiety is directed towards the solvent, away from the catalytic zinc ions. rcsb.org
The inhibitory effect of this compound is attributed to its specific interactions within the enzyme's active site. The differing binding modes between this compound and phosphonoacetic acid are reflected in their dissociation constants (Kᵢ), which quantify the binding affinity of the inhibitor to the enzyme. A lower Kᵢ value indicates a stronger binding affinity.
Inhibition of E. coli Alkaline Phosphatase by Phosphonate Compounds rcsb.org
| Inhibitor | Dissociation Constant (Kᵢ) in mM |
| Mercaptomethylphosphonic Acid (MMP) | 0.6 |
| Phosphonoacetic Acid (PAA) | 5.5 |
The data indicates that mercaptomethylphosphonic acid has a significantly stronger binding affinity for alkaline phosphatase than phosphonoacetic acid, as evidenced by its lower dissociation constant. rcsb.org The structural studies of the enzyme-inhibitor complexes highlight the presence of close contacts, including a potential unconventional C-H...X hydrogen bond, which may contribute to the stability of the complex and the observed inhibitory potency. rcsb.org
Environmental Fate and Biogeochemical Cycling
Environmental Occurrence and Distribution
Phosphonates are found throughout the environment, originating from both natural and anthropogenic sources. researchgate.netmdpi.com Natural phosphonates are synthesized by a variety of organisms, including bacteria, archaea, and marine invertebrates, and are a significant component of the dissolved organic phosphorus pool in marine environments. ifremer.frio-warnemuende.de These compounds can play a crucial role in the phosphorus cycle, especially in nutrient-limited regions like oceanic gyres. qub.ac.uk
Anthropogenic phosphonates, on the other hand, are introduced into the environment through their extensive use in agriculture, industry, and consumer products. nih.govresearchgate.net Well-known examples include the herbicide glyphosate (B1671968) and various scale and corrosion inhibitors used in industrial water treatment. mdpi.comnih.govwasserdreinull.de The widespread use of these synthetic phosphonates has led to their detection in various environmental compartments, including soils, sediments, and water bodies. nih.govresearchgate.netmdpi.com
While the specific occurrence and distribution of mercaptomethyl phosphonate (B1237965) are not well-documented, its structural similarity to other simple alkyl phosphonates suggests it could be present as a breakdown product of more complex synthetic phosphonates or potentially as a yet-unidentified natural product.
Microbial Degradation of Phosphonate Compounds
The primary mechanism for the breakdown of the chemically robust C-P bond in nature is microbial activity. msu.ruresearchgate.netatamanchemicals.com Bacteria, in particular, have evolved sophisticated enzymatic machinery to cleave this bond and utilize phosphonates as a source of phosphorus, a vital nutrient that is often a limiting factor for growth. mdpi.com
Enzymatic Pathways for C-P Bond Cleavage (e.g., C-P Lyase)
Bacteria employ several enzymatic strategies to break the C-P bond. The most extensively studied of these is the C-P lyase pathway . This multi-enzyme complex has a broad substrate specificity, enabling it to degrade a wide range of phosphonates, including simple alkylphosphonates. oup.comnih.gov The C-P lyase machinery is encoded by the phn operon and its activity is typically induced under phosphate-limiting conditions. oup.commdpi.combeilstein-institut.de
The C-P lyase pathway is a complex, multi-step process. For a simple alkylphosphonate like methylphosphonate (B1257008), the pathway ultimately cleaves the C-P bond to yield a hydrocarbon (methane in this case) and inorganic phosphate (B84403). researchgate.net It is plausible that mercaptomethyl phosphonate could also be a substrate for the C-P lyase, which would result in the formation of methanethiol (B179389) and inorganic phosphate.
Besides the C-P lyase, other enzymatic pathways exist for phosphonate degradation. These are generally more substrate-specific and include:
Phosphonatases: These enzymes, such as phosphonoacetaldehyde (B103672) hydrolase, act on phosphonates that have a carbonyl group in the β-position relative to the phosphorus atom. mdpi.commdpi.com
Oxidative pathways: Some bacteria utilize a two-component oxygenase system to cleave the C-P bond. For instance, the degradation of 2-aminoethylphosphonate (2-AEP) can proceed via hydroxylation at the α-carbon, followed by oxidative cleavage of the C-P bond. nih.gov A similar oxidative mechanism could potentially act on this compound.
Phosphonohydrolases: These enzymes have been identified for the degradation of specific phosphonates like phosphonoacetate and phosphonoalanine, and they function independently of the Pho regulon. nih.gov
The degradation of the organophosphate insecticide phorate, which contains a mercaptomethyl group, has been shown to proceed through metabolites such as ethoxy-phosphonothio-methanethiol S-mercaptomethyl-O,O-dihydrogen phosphorodithioate, suggesting that the thioether linkage is susceptible to microbial attack. researchgate.netdntb.gov.ua
Microbial Systems and Genetic Regulation of Degradation
The ability to degrade phosphonates is widespread among prokaryotes, including both gram-negative and gram-positive bacteria. msu.ruresearchgate.net The genetic basis for this capability is often found in operons, which are clusters of genes that are transcribed together.
The most well-characterized of these is the phn operon in Escherichia coli, which consists of 14 genes (phnC to phnP). oup.combeilstein-institut.de These genes encode the proteins necessary for the uptake of phosphonates and the C-P lyase complex. oup.comnih.gov
The regulation of phosphonate degradation is tightly controlled and is typically part of the Pho regulon , a global regulatory system that responds to phosphate availability. oup.commdpi.com When inorganic phosphate is scarce, the Pho regulon is activated, leading to the expression of the phn operon and the synthesis of the C-P lyase machinery. oup.commdpi.com However, some phosphonate degradation pathways are regulated independently of the Pho regulon, with the phosphonate substrate itself acting as an inducer. nih.gov
The table below summarizes the key genes of the E. coli phn operon and their functions.
| Gene(s) | Function |
| phnC, phnD, phnE | ABC transporter for phosphonate uptake |
| phnF | Putative repressor of the phn operon |
| phnG, phnH, phnI, phnJ, phnK, phnL, phnM | Core components of the C-P lyase complex |
| phnN, phnO, phnP | Accessory proteins involved in the processing of intermediates |
This table is based on information from multiple sources. oup.commdpi.combeilstein-institut.denih.govnih.gov
Resistance Mechanisms in Microorganisms
While the focus is often on degradation, microorganisms can also exhibit resistance to certain phosphonates, particularly those with antibiotic properties. Mechanisms of resistance to phosphonate antibiotics like fosfomycin (B1673569) include:
Modification of the target enzyme: Mutations in the gene encoding the target protein can prevent the antibiotic from binding.
Decreased uptake: Alterations in transport systems can reduce the amount of the phosphonate entering the cell.
Enzymatic inactivation: Some bacteria produce enzymes that chemically modify and inactivate the phosphonate antibiotic. dntb.gov.ua
These resistance mechanisms highlight the evolutionary arms race between microorganisms and phosphonate-based antimicrobials.
Abiotic Transformation Processes in Natural Systems
In addition to microbial degradation, abiotic processes can contribute to the transformation of phosphonates in the environment. These processes are particularly important for synthetic phosphonates that are resistant to biodegradation. nih.govresearchgate.netwikipedia.org
Photodegradation Mechanisms
Photodegradation, or the breakdown of compounds by light, is a significant abiotic transformation pathway for some phosphonates. nih.govwikipedia.org The rate of photodegradation can be influenced by several factors, including the pH of the water and the presence of other substances, such as iron. nih.gov
Studies on various aminopolyphosphonates have shown that they undergo conversion under UV light, a process that is enhanced in the presence of iron. nih.gov The degradation proceeds through the release of orthophosphates and the formation of intermediates like aminomethylphosphonic acid (AMPA). nih.gov
For sulfur-containing phosphonates, photocatalytic oxidation has been investigated. researchgate.netdiva-portal.org For instance, various sulfides can be efficiently oxidized to sulfoxides in the presence of a photosensitizer and light. researchgate.net It is conceivable that the thioether group in this compound could be susceptible to similar photo-oxidative reactions in the environment, potentially leading to the formation of sulfoxides and sulfones, followed by cleavage of the C-S or C-P bond.
The table below shows the half-lives of several phosphonates under UV irradiation at different pH values, both with and without the presence of iron.
| Phosphonate | pH | Half-life without Iron (min) | Half-life with Iron (min) |
| NTMP | 3 | 15 - 35 | 5 - 10 |
| EDTMP | 3 | 15 - 35 | 5 - 10 |
| DTPMP | 3 | 15 - 35 | 5 - 10 |
| HDTMP | 3 | 15 - 35 | 5 - 10 |
| NTMP | 5-6 | 10 - 35 | 5 - 15 |
| EDTMP | 5-6 | 10 - 35 | 5 - 15 |
| DTPMP | 5-6 | 10 - 35 | 5 - 15 |
| HDTMP | 5-6 | 10 - 35 | 5 - 15 |
| NTMP | 10 | 50 - 75 | 35 - 60 |
| EDTMP | 10 | 50 - 75 | 35 - 60 |
| DTPMP | 10 | 50 - 75 | 35 - 60 |
| HDTMP | 10 | 50 - 75 | 35 - 60 |
Data from a study on the photodegradation of selected phosphonates. nih.gov
Adsorption and Sequestration in Environmental Compartments
Organophosphonates as a class of compounds are known to interact with soil and sediment components. The phosphonate group can bind to mineral surfaces, particularly those rich in iron and aluminum oxides. This adsorption is generally influenced by factors such as pH, the mineralogical composition of the solid phase, and the presence of organic matter. However, without specific studies on this compound, it is not possible to provide a detailed, scientifically accurate account of its specific adsorption and sequestration behavior.
A predicted octanol-water partition coefficient (Log P) for this compound is -1.2. ebi.ac.uk This value suggests that the compound is hydrophilic, indicating a general preference for remaining in the aqueous phase rather than partitioning to organic matter in soil or sediment. However, this is a theoretical prediction and does not substitute for empirical data on its interaction with complex environmental solids.
Due to the lack of specific research, no data tables on the adsorption or sequestration of this compound can be generated at this time. Further empirical research is required to determine the environmental fate of this specific compound with respect to its partitioning and long-term storage in soil and sediment.
Advanced Analytical and Computational Methodologies
Spectroscopic and Chromatographic Characterization Techniques
Spectroscopic and chromatographic methods are fundamental to verifying the identity, structure, and purity of mercaptomethyl phosphonate (B1237965) and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of mercaptomethyl phosphonate. Analysis of ¹H, ¹³C, and ³¹P NMR spectra allows for the unambiguous confirmation of the molecule's covalent framework.
In ¹H NMR spectroscopy, the protons of the methylene (B1212753) (-CH₂-) group adjacent to the phosphorus atom typically appear as a doublet due to coupling with the phosphorus nucleus. For instance, in a diethyl ester derivative, the methylene protons of the ethyl groups would show characteristic quartets, while the terminal methyl protons would appear as triplets. rsc.org
³¹P NMR is particularly diagnostic for phosphonates, yielding a single resonance at a chemical shift characteristic of the phosphonate functional group. This provides direct evidence of the phosphorus center's chemical environment. ¹³C NMR complements this data by identifying the carbon signals, including the key methylene carbon, with its splitting pattern revealing coupling to the phosphorus atom. Together, these NMR techniques provide a complete picture of the molecule's connectivity. researchgate.netmdpi.comcornell.edu
Table 1: Representative NMR Data for Phosphonate Moieties
| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Information Provided |
| ¹H | 2.5 - 3.5 (P-CH₂-S) | Doublet | J(H,P) ≈ 10-15 Hz | Confirms CH₂ group bonded to phosphorus. |
| ¹³C | 20 - 30 (P-CH₂-S) | Doublet | J(C,P) ≈ 130-150 Hz | Confirms carbon-phosphorus bond. |
| ³¹P | 15 - 30 | Singlet or Multiplet | N/A | Confirms presence and environment of the phosphonate group. |
The analysis of highly polar compounds like phosphonates presents unique challenges for chromatography. sigmaaldrich.com Gas chromatography (GC) is typically unsuitable for direct analysis due to the low volatility of phosphonic acids. Therefore, derivatization is a common strategy, where the phosphonic acid is converted into a more volatile ester, such as a methyl or silyl (B83357) ester. osti.gov For example, methylation with reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) allows for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). osti.gov
Liquid chromatography (LC), particularly reversed-phase high-performance liquid chromatography (HPLC), is more commonly employed. ijpsjournal.comagriculture.institutelibretexts.org However, the high polarity of this compound leads to poor retention on standard C18 columns. To overcome this, ion-pairing chromatography is frequently used. sigmaaldrich.com This technique introduces an ion-pairing agent, such as N,N-dimethylhexylamine (NNDHA), into the mobile phase. The agent forms a more hydrophobic, neutral complex with the charged phosphonate, enhancing its retention on the reversed-phase column and enabling effective separation. sigmaaldrich.comwaters.com
Mass spectrometry (MS), often coupled with LC (LC-MS), is used for detection and identification. osti.govacs.org Electrospray ionization (ESI) is a common ionization technique. The use of ion-pairing agents like NNDHA can also improve ionization efficiency in positive ion mode ESI by forming adducts with the phosphonate analyte. sigmaaldrich.com
Table 2: Chromatographic and Mass Spectrometric Techniques for this compound Analysis
| Technique | Method | Purpose | Key Features |
| GC-MS | Methylation Derivatization | Analysis of volatile derivatives | Requires conversion to esters; provides structural information from fragmentation patterns. osti.gov |
| LC-MS | Ion-Pairing Reversed-Phase | Separation and detection of the polar analyte | Uses agents like NNDHA to increase retention and MS sensitivity. sigmaaldrich.com |
| HPLC | Reversed-Phase | Purity assessment and quantification | Often requires ion-pairing agents for adequate retention. waters.com |
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic structure of molecules and their complexes. calstate.edunih.govicmab.es While obtaining a single crystal of this compound itself can be challenging, its structure in the solid state is often elucidated through the crystallographic analysis of its metal or protein complexes. cdnsciencepub.comsioc-journal.cn
A notable example is the structural determination of this compound bound to the active site of enzymes like alkaline phosphatase. ncbs.res.inpdbj.orgnagahama-i-bio.ac.jp In these studies, X-ray crystallography reveals the precise binding mode of the inhibitor. It provides exact coordinates of the phosphonate group, the thiol moiety, and their interactions with amino acid residues and metal ions (e.g., zinc and magnesium) within the enzyme's active site. nih.gov This information is crucial for understanding the mechanism of inhibition and for the rational design of more potent inhibitors. kurnakov.institute The analysis of the diffraction pattern allows for the calculation of an electron density map, from which the atomic positions, bond lengths, and bond angles are determined with high precision. researchgate.netresearchgate.net
Table 3: Example of Crystallographic Data for a this compound Complex
| Parameter | Description |
| PDB ID | 1EW8 |
| Complex | Alkaline Phosphatase from E. coli in complex with this compound. pdbj.orgnagahama-i-bio.ac.jp |
| Method | X-ray Diffraction |
| Significance | Provides atomic-level detail of the inhibitor's interactions within the enzyme's active site, showing coordination to metal ions and hydrogen bonding with residues. |
Mass Spectrometry and Chromatographic Separations
Computational Chemistry and Molecular Modeling
Computational methods complement experimental data by providing a theoretical framework to understand the properties and behavior of this compound at a molecular level.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. rsc.orgwikipedia.org DFT calculations are widely applied to understand the intrinsic properties of this compound. mdpi.comukm.myspringerprofessional.dearxiv.org These calculations can accurately predict various molecular characteristics, including optimized geometric parameters (bond lengths and angles), vibrational frequencies (for interpreting IR and Raman spectra), and electronic properties such as molecular orbital energies (HOMO/LUMO), atomic charges, and the electrostatic potential map. researchgate.netrsc.orgsouthampton.ac.uk
This information is vital for predicting the molecule's reactivity, stability, and interaction sites. For example, DFT can be used to model the deprotonation energies of the phosphonic acid and thiol groups, providing insight into their pKa values. The calculated electronic structure helps explain how this compound interacts with metal ions or biological receptors. ukm.my
Table 4: Properties of this compound Accessible via DFT Calculations
| Property | Description | Application |
| Optimized Geometry | Lowest energy 3D structure (bond lengths, angles). | Provides the foundational structure for further simulations. southampton.ac.uk |
| Electronic Properties | HOMO/LUMO energies, electron density, electrostatic potential. | Predicts reactivity, stability, and non-covalent interaction sites. researchgate.net |
| Vibrational Frequencies | Calculated IR/Raman spectra. | Aids in the interpretation of experimental spectroscopic data. rsc.org |
| Thermodynamic Properties | Enthalpy, Gibbs free energy. | Assesses the relative stability of different conformations or reaction products. rsc.org |
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ebsco.comnih.govnih.gov For this compound, MD simulations are particularly valuable for exploring its interactions with biological macromolecules, such as enzymes. mdpi.com By simulating the protein-ligand complex in a solvated environment, MD can reveal the dynamics of the binding process, the stability of the complex, and the specific intermolecular interactions (e.g., hydrogen bonds, salt bridges) that are crucial for binding. youtube.com
From the trajectories generated by MD simulations, one can calculate the binding free energy, which is a theoretical measure of the binding affinity between the ligand and its target. nih.govarxiv.org Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) use snapshots from the MD simulation to estimate the strength of the interaction. southampton.ac.uk These predictions are critical in fields like drug discovery for ranking potential inhibitors and understanding structure-activity relationships. nih.govarxiv.orgrsc.org The simulations provide a dynamic picture that goes beyond the static view offered by crystallography, capturing conformational changes and the role of solvent molecules in the binding event. nih.gov
Table 5: Applications of Molecular Dynamics in Studying this compound
| Application | Information Gained | Relevance |
| Protein-Ligand Docking & Simulation | Preferred binding pose and dynamic stability of the complex. | Elucidates the mechanism of action and interaction hotspots. nih.govmdpi.com |
| Binding Free Energy Calculation | Quantitative prediction of binding affinity (e.g., ΔG_bind). | Ranks compound potency and guides lead optimization. nih.govarxiv.org |
| Conformational Analysis | Exploration of different shapes the molecule can adopt in solution or when bound. | Understands the flexibility of the ligand and protein upon binding. nih.gov |
| Interaction Analysis | Identification and persistence of key hydrogen bonds and other non-covalent interactions. | Highlights critical residues responsible for binding affinity and specificity. nih.gov |
Structure-Activity Relationship (SAR) Derivations (Computational)rsc.org
Computational Structure-Activity Relationship (SAR) studies are pivotal in understanding how the chemical structure of a molecule like this compound influences its biological or chemical activity. These in-silico methods allow for the systematic evaluation of molecular modifications, providing predictive insights without the need for extensive empirical synthesis and testing. For phosphonate-containing compounds, SAR analyses are often employed to explore interactions with biological targets or to predict chemical properties. acs.org
The process typically involves generating a three-dimensional model of the parent molecule, this compound, and then creating a series of virtual analogs by modifying specific functional groups. For instance, the thiol (-SH) group or the phosphonic acid [-P(O)(OH)₂] moiety could be altered. Computational software then calculates the predicted impact of these changes on a defined endpoint. acs.org
Key aspects of computational SAR derivations include:
Molecular Docking: If a target protein or receptor is known, docking simulations can predict the binding affinity and orientation of this compound and its analogs within the active site. The results can reveal crucial interactions, such as hydrogen bonds or steric compatibility, that are necessary for activity. Modifications that enhance these interactions are predicted to increase potency.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are used to build statistical models that correlate the 3D properties of molecules with their known activity. researchgate.net For a series of phosphonate analogs, CoMFA can generate a 3D map indicating regions where steric bulk or electrostatic charge modifications would likely lead to a favorable or unfavorable change in activity.
Pharmacophore Modeling: This technique identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. For this compound, a pharmacophore model would define the relative positions of the thiol and phosphonate groups required for a specific interaction.
Through these computational approaches, researchers can build robust models that rationalize the activity of existing compounds and guide the design of new molecules with enhanced or optimized properties. For example, a computational SAR study might reveal that the activity of a phosphonate scaffold is highly sensitive to structural changes, where modifications to either the phosphonate or another key functional group lead to a significant loss of potency due to unfavorable steric interactions in a target's active site. acs.org
Prediction of Electronic Properties and Reactivity Descriptorsrsc.org
The calculations typically begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. From this optimized structure, various electronic properties are derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO and LUMO Energies: The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. dergipark.org.tr A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small energy gap indicates higher reactivity and lower stability. nih.gov
From these orbital energies, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. ekb.egucc.edu.gh These descriptors provide a framework for understanding and comparing the reactivity of different molecules. dergipark.org.tr
The table below presents an illustrative set of predicted electronic properties and reactivity descriptors for this compound, typical of what would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G level of theory).
| Property/Descriptor | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. |
| Energy Gap | ΔE = ELUMO - EHOMO | Correlates with chemical stability and reactivity. dergipark.org.tr |
| Ionization Potential | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity | χ = (I + A) / 2 | Measures the ability to attract electrons. ekb.eg |
| Chemical Hardness | η = (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Chemical Softness | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. nih.gov |
| Chemical Potential | μ = -χ | Represents the "escaping tendency" of electrons. ekb.eg |
| Electrophilicity Index | ω = μ² / (2η) | Measures the propensity to accept electrons. dergipark.org.tr |
These descriptors collectively provide a detailed electronic profile of this compound, enabling predictions about its behavior in various chemical environments and its potential interactions with other molecules.
Development of Novel Analytical Approaches for Environmental Trace Analysis
The detection of phosphonates, including this compound, at trace levels in environmental samples like water and soil presents significant analytical challenges. wiley.comtandfonline.com These compounds are highly polar and water-soluble, making them difficult to extract from complex aqueous matrices and separate using conventional chromatographic techniques. tandfonline.comunivie.ac.at Consequently, the development of novel and sensitive analytical methods has been a key area of research. researchgate.net
Early methods for phosphonate analysis often suffered from insufficient sensitivity or were not suitable for complex environmental samples due to matrix effects. tandfonline.comunivie.ac.at High concentrations of inorganic salts, in particular, can decrease the sensitivity of detection methods. tandfonline.com To overcome these limitations, modern analytical approaches combine sophisticated sample preparation with advanced instrumentation.
Sample Preparation and Derivatization: A crucial step in the analysis of phosphonates is sample clean-up and pre-concentration. Solid-phase extraction (SPE) is commonly used for this purpose. univie.ac.at Strong cation exchange resins can be employed to remove metal cations that complex with the phosphonates, while anion exchange resins can pre-concentrate the target analytes. univie.ac.atnih.gov
Due to their low volatility, direct analysis of phosphonates by Gas Chromatography (GC) is not feasible. Therefore, derivatization is required to convert the polar phosphonic acid and thiol groups into less polar, more volatile derivatives. wiley.com A common technique is trimethylsilylation, which replaces the active hydrogens on the hydroxyl and thiol groups with trimethylsilyl (B98337) (TMS) groups. researchgate.netsci-hub.se For some phosphonates, methylation using reagents like diazomethane (B1218177) has also been successfully employed prior to analysis. wiley.combrjac.com.br
Analytical Instrumentation:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of derivatized phosphonates. etamu.edu The gas chromatograph separates the different components of a mixture, which are then ionized and detected by the mass spectrometer. nih.gov The mass spectrometer provides definitive structural information based on the mass-to-charge ratio of the analyte and its fragmentation pattern, allowing for confident identification. etamu.edu Optimization of GC injection conditions is critical, as some phosphorylated compounds can decompose at high temperatures.
Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of polar compounds without derivatization, LC-MS is an increasingly popular choice. tandfonline.com Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are well-suited for separating highly polar phosphonates. tandfonline.com Coupling the LC system to a tandem mass spectrometer (MS/MS) provides high selectivity and sensitivity, enabling quantification at very low levels. brjac.com.br
Ion Chromatography (IC): IC can be used to separate phosphonates in their anionic form. Coupling IC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for the detection of phosphorus provides a highly sensitive and element-specific method for phosphonate quantification, with detection limits often reaching below 0.1 µg/L. univie.ac.atnih.gov
The table below summarizes the performance characteristics of a representative modern analytical method for trace phosphonate analysis in environmental water samples.
| Analytical Method | Sample Matrix | Key Preparation Steps | Limit of Quantification (LOQ) | Recovery Rate | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Wastewater | SPE, Pre-methylation | 0.010 - 5.0 µg/L | 74 - 123% | brjac.com.br |
| IC-ICP-MS | Natural Waters | Cation Exchange, Anion Exchange Pre-concentration | < 0.1 µg/L (LOD) | ~100% (for most phosphonates) | univie.ac.at |
| GC-MS | General (after derivatization) | Trimethylsilylation | 5 - 72 µg/mL (LOD) | N/A (Qualitative) | researchgate.net |
These advanced methodologies enable the reliable detection and quantification of this compound and related compounds in the environment, which is essential for monitoring their fate and transport.
Q & A
Q. What are the primary synthetic routes for mercaptomethyl phosphonate, and how do experimental conditions influence yield and purity?
this compound can be synthesized via nucleophilic substitution reactions between thiourea derivatives and phosphonate esters or through Michaelis-Arbuzov rearrangements. Key variables include solvent polarity (e.g., acetonitrile for stabilizing intermediates), temperature (controlled to avoid side reactions), and catalyst selection (e.g., Lewis acids for enhancing reactivity). Yield optimization often requires iterative adjustments to stoichiometry and reaction time, with purity assessed via P NMR and HPLC-MS .
Q. How can researchers characterize the structural and electronic properties of this compound to validate synthetic outcomes?
Structural validation typically involves:
- Spectroscopy : H/C NMR for backbone confirmation, P NMR for phosphonate group analysis, and IR spectroscopy for thiol (-SH) stretching frequencies.
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula verification.
- X-ray crystallography : To resolve stereochemical ambiguities and confirm bond angles . Ensure reproducibility by standardizing sample preparation (e.g., degassing solvents to prevent thiol oxidation) .
Q. What are the key applications of this compound in model biochemical systems?
this compound is used as:
- A metal-chelating agent in enzyme inhibition studies (e.g., alkaline phosphatase) due to its high affinity for Zn and Mg ions.
- A substrate analog in phosphonate metabolism research, particularly for probing C-P lyase activity in microbial systems . Experimental protocols should include controls for non-specific binding (e.g., using EDTA) and validate activity via kinetic assays .
Advanced Research Questions
Q. How do structural modifications to this compound alter its interaction with enzymatic targets, and how can these be systematically evaluated?
Modifications such as alkylation of the thiol group or substitution of the phosphonate moiety can impact binding affinity and catalytic inhibition. Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions, followed by isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH). Cross-validate with site-directed mutagenesis of enzyme active sites to identify critical residues .
Q. What methodologies are recommended for resolving contradictions in spectroscopic or bioactivity data for this compound derivatives?
Contradictions often arise from:
- Sample degradation : Monitor stability via time-resolved NMR or LC-MS under experimental conditions (e.g., pH, temperature).
- Non-specific binding : Employ competitive binding assays with labeled analogs (e.g., S-thiol derivatives).
- Statistical artifacts : Apply rigorous error analysis (e.g., propagation of uncertainty) and replicate experiments across independent batches .
Q. How can researchers investigate the environmental fate and microbial degradation pathways of this compound in aquatic systems?
- Metagenomic profiling : Use PCR amplification of phnJ (C-P lyase gene) to identify degradative microbial communities.
- Stable isotope probing (SIP) : Track C-labeled this compound in sediment microcosms to map metabolic pathways.
- LC-HRMS/MS : Quantify degradation intermediates (e.g., methanethiol, phosphate) to propose cleavage mechanisms .
Q. What experimental designs are optimal for studying the dual role of this compound as both a chelator and a substrate in enzymatic assays?
- Dose-response matrices : Vary concentrations of this compound and metal ions (e.g., Zn) to decouple chelation effects from substrate competition.
- Pre-steady-state kinetics : Use stopped-flow techniques to capture transient enzyme-substrate complexes.
- Competitive inhibitors : Include analogs like methylphosphonate to isolate chelation-specific effects .
Q. How can advanced computational tools improve the prediction of this compound’s reactivity in non-aqueous solvents?
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular dynamics (MD) simulations : Model solvent interactions (e.g., acetonitrile vs. DMSO) to assess conformational stability.
- Machine learning : Train models on existing phosphonate reaction datasets to forecast optimal conditions for novel derivatives .
Methodological Guidelines
- Statistical rigor : Report means ± SD/SE with n ≥ 3 replicates. Use ANOVA for multi-group comparisons and specify significance thresholds (e.g., p < 0.05) .
- Data presentation : Include raw spectra in supplementary materials and tabulate kinetic parameters (e.g., Km, Vmax) with error margins .
- Ethical compliance : For studies involving microbial genetic resources, adhere to Nagoya Protocol requirements for access and benefit-sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
